

A Technical Guide to the Synthesis and Properties of 2-Azidobenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Azidobenzaldehyde

Cat. No.: B097285

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Azidobenzaldehyde, also known as ortho-azidobenzaldehyde, is a bifunctional aromatic compound featuring a highly reactive azide group ($-N_3$) and an aldehyde group ($-CHO$) positioned ortho to each other on a benzene ring. This unique structural arrangement makes it an exceptionally versatile building block in modern organic and medicinal chemistry. The dual reactivity of its functional groups allows for their participation in a wide array of chemical transformations, often in a sequential or concerted manner, to construct complex molecular architectures.^[1]

The primary importance of **2-azidobenzaldehyde** lies in its role as a key precursor for the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in numerous pharmaceuticals and bioactive compounds.^{[2][3][4]} Its utility is particularly pronounced in the construction of quinolines and quinazolines through innovative annulation strategies.^{[1][2][5]} The azide moiety serves as a precursor for nitrenes, a key functional group for Staudinger and aza-Wittig reactions, and participates readily in 1,3-dipolar cycloadditions ("click chemistry").^{[2][6]} The aldehyde group facilitates classical condensation and cyclization reactions. This guide provides an in-depth overview of the synthesis, properties, and chemical applications of **2-azidobenzaldehyde**, tailored for professionals in chemical research and drug development.

Physicochemical and Spectroscopic Properties

2-Azidobenzaldehyde is a solid at room temperature with well-defined physical properties.[\[7\]](#) Its key characteristics are summarized in the tables below.

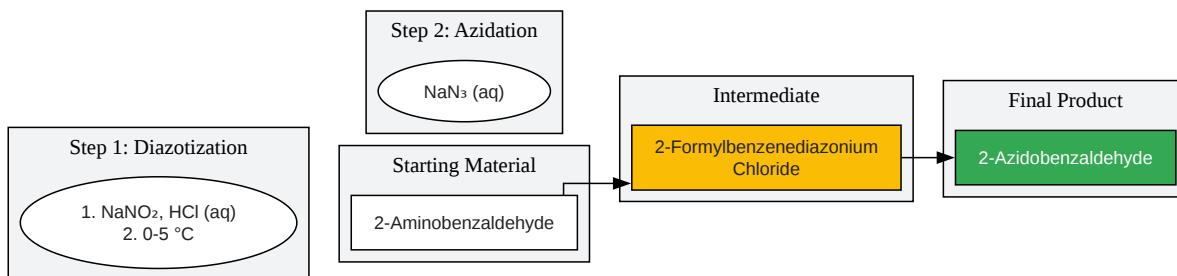
Table 1: Physicochemical Properties of 2-Azidobenzaldehyde

Property	Value
Molecular Formula	C ₇ H ₅ N ₃ O
Molecular Weight	147.13 g/mol [7]
CAS Number	16714-25-3 [7]
Appearance	Solid
Melting Point	35 °C
XLogP3	2.3 [7]
Hydrogen Bond Donor Count	0
Hydrogen Bond Acceptor Count	3
Rotatable Bond Count	2

Table 2: Spectroscopic Data for 2-Azidobenzaldehyde

Technique	Wavenumber/Shift	Description
Infrared (IR) Spectroscopy	~2117-2136 cm ⁻¹	Strong, sharp absorption characteristic of the azide (N ₃) asymmetric stretch.[8]
	~1685-1705 cm ⁻¹	Strong absorption from the carbonyl (C=O) stretch of the aromatic aldehyde.[8][9][10]
¹ H NMR Spectroscopy	~9.9-10.5 ppm	Singlet corresponding to the aldehydic proton (-CHO).[10]
	~7.2-8.0 ppm	Multiplets corresponding to the four aromatic protons.
¹³ C NMR Spectroscopy	~190-195 ppm	Signal for the aldehydic carbonyl carbon.[10]
	~120-140 ppm	Signals for the aromatic carbons.
Mass Spectrometry (MS)	m/z 147	Molecular ion peak [M] ⁺ .
	m/z 119	Fragment corresponding to the loss of N ₂ ([M-N ₂] ⁺).

Synthesis of 2-Azidobenzaldehyde


2-Azidobenzaldehyde can be reliably synthesized via several common routes starting from commercially available precursors.[2] The two most prevalent and effective methods are detailed below.

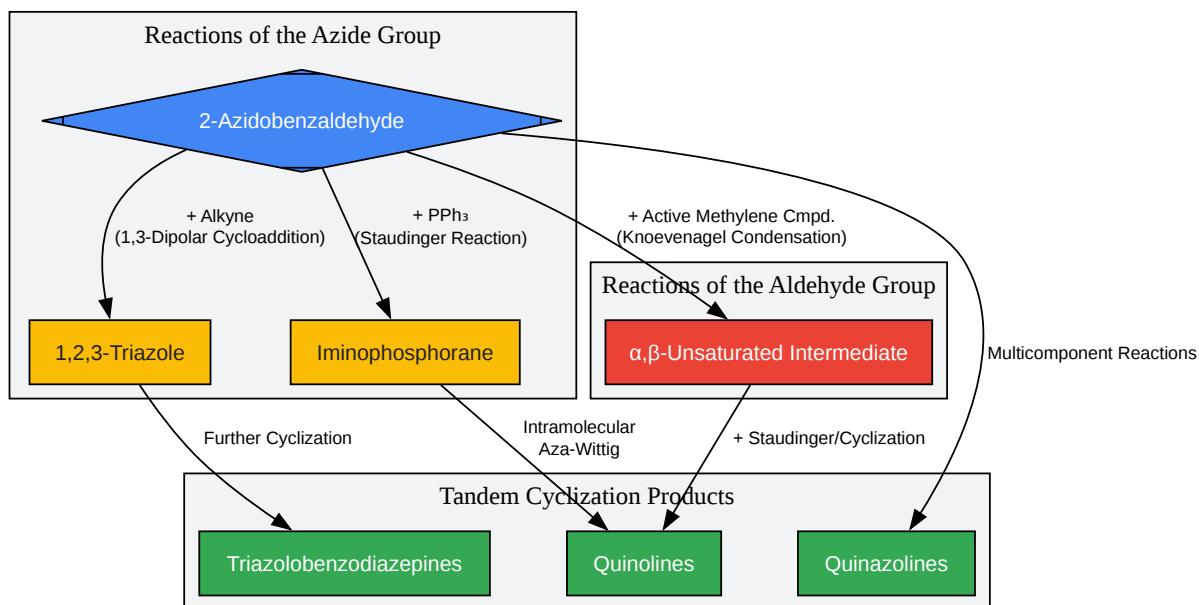
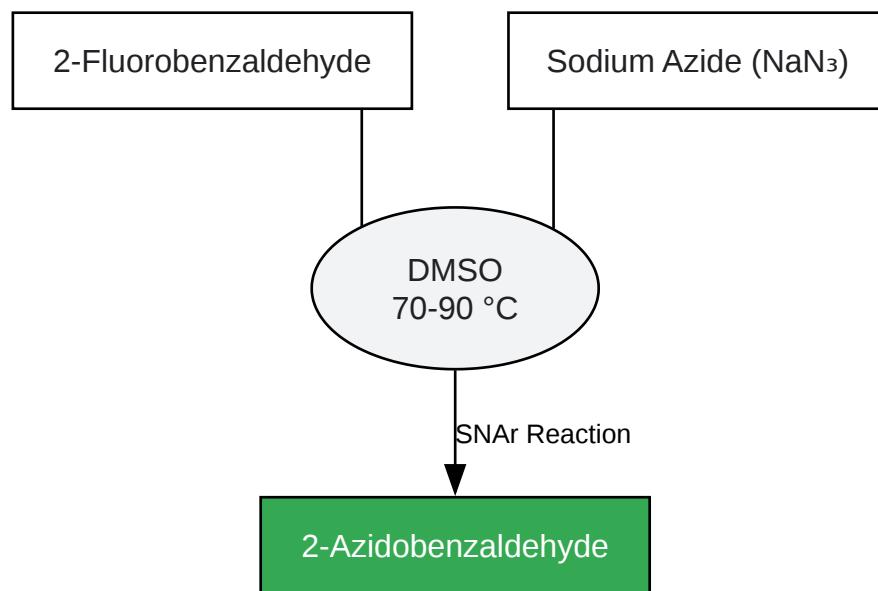
Method 1: Synthesis from 2-Aminobenzaldehyde (via Diazotization)

This classic approach utilizes a Sandmeyer-type reaction, which involves the diazotization of a primary aromatic amine followed by displacement of the diazonium group with an azide ion. This method is robust and widely applicable for the synthesis of various aryl azides.

Experimental Protocol:

- **Diazotization:** 2-Aminobenzaldehyde is dissolved in an aqueous solution of a strong mineral acid (e.g., hydrochloric acid) and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite (NaNO_2) is then added dropwise while maintaining the low temperature. The reaction progress is monitored for the formation of the diazonium salt.
- **Azidation:** In a separate flask, a solution of sodium azide (NaN_3) in water is prepared and cooled. The freshly prepared, cold diazonium salt solution is added slowly to the sodium azide solution. Vigorous nitrogen gas evolution is observed.
- **Workup:** After the addition is complete and gas evolution has ceased, the reaction mixture is stirred for a short period. The product is then extracted into an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude **2-azidobenzaldehyde**.
- **Purification:** The crude product can be purified by column chromatography on silica gel if necessary.

[Click to download full resolution via product page](#)



Synthesis via Diazotization of 2-Aminobenzaldehyde.

Method 2: Synthesis from 2-Fluorobenzaldehyde (Nucleophilic Aromatic Substitution)

This method involves the nucleophilic aromatic substitution (S_NAr) of a halogen, typically fluorine, with sodium azide. The electron-withdrawing aldehyde group activates the ortho-positioned fluorine for displacement. This is often a high-yielding and clean reaction.[2]

Experimental Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and condenser, 2-fluorobenzaldehyde (1.0 mmol) and sodium azide (NaN_3 , 1.5 mmol) are dissolved in anhydrous dimethyl sulfoxide (DMSO, 2 mL).[8]
- **Heating:** The reaction mixture is heated in a sand bath to 70-90 °C for 2-3 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[8]
- **Workup:** After completion, the reaction mixture is cooled to room temperature and diluted with deionized water. The aqueous phase is extracted several times with ethyl acetate.[8]
- **Purification:** The combined organic fractions are washed with water and brine to remove residual DMSO, then dried over anhydrous magnesium sulfate. The solvent is evaporated under reduced pressure to afford the product, which can be further purified by column chromatography if needed.[8]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. 2-Azidobenzaldehyde-Based [4+2] Annulation for the Synthesis of Quinoline Derivatives [mdpi.com]
- 3. 2-Azidobenzaldehyde-Based [4+2] Annulation for the Synthesis of Quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Azidobenzaldehyde-Based [4+2] Annulation for the Synthesis of Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Azides in the Synthesis of Various Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Azidobenzaldehyde | C7H5N3O | CID 10888060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [A Technical Guide to the Synthesis and Properties of 2-Azidobenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b097285#synthesis-and-properties-of-2-azidobenzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com